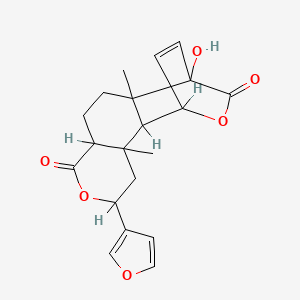

Isocolumbin

Description

Properties

IUPAC Name |

5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALLCALQGXXWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isocolumbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

857221-67-1, 471-54-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857221-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocolumbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190 °C | |

| Record name | Isocolumbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Column Chromatography:further Purification is Often Achieved Using Conventional Column Chromatography, Typically with Silica Gel As the Stationary Phase.cmfri.org.inresearchgate.netthis Technique Separates Compounds Based on Their Differential Adsorption to the Stationary Phase and Solubility in the Mobile Phase.cmfri.org.infractions Are Collected and Analyzed E.g., by Tlc to Identify Those Containing the Compound of Interest.

Recrystallization for Final Purity

After chromatographic separation, the collected fractions rich in isocolumbin are concentrated. google.com The final step to achieve high analytical purity is recrystallization. The concentrated eluate is allowed to crystallize, and the resulting crystals are then recrystallized, commonly using ethanol, to yield a high-purity product. google.com The purity of the final isolated compound is typically confirmed by analytical methods like HPLC, ensuring it is greater than 90% for use as an analytical standard. nih.gov

Biosynthesis and Metabolic Pathways of Isocolumbin

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of all diterpenoids, including isocolumbin, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comcas.cntaylorandfrancis.com The formation of the characteristic clerodane decalin core of this compound proceeds through a series of proposed cyclization and rearrangement steps.

The proposed biosynthetic pathway is initiated by the cyclization of GGPP, which is believed to form a labdadienyl pyrophosphate (LPP) cation. thieme-connect.com A subsequent backbone rearrangement, involving a cascade of hydride and methyl shifts, transforms the labdane-type skeleton into a halimane-type carbocation intermediate. mdpi.com This intermediate is pivotal, as its subsequent cyclization and stabilization lead to the formation of the core clerodane scaffold. mdpi.comthieme-connect.com Once the fundamental clerodane skeleton is established, it serves as the substrate for a series of tailoring enzymes that perform oxidative modifications, including the formation of the furan (B31954) ring and lactone moieties, to yield the final this compound structure. This compound and its epimer, columbin (B190815), likely share a common late-stage precursor, with the final stereochemical configuration at the C-8 position being determined by a specific enzymatic step. kyoto-u.ac.jp

Enzymatic Steps and Key Enzymes Involved in Diterpene Biosynthesis

The assembly of complex diterpenoids like this compound is orchestrated by several key families of enzymes. The pathway begins with the synthesis of universal isoprene (B109036) units and culminates in the specific functionalization of the diterpene scaffold.

The journey to this compound begins with the synthesis of the five-carbon (C5) isomers, Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP), which are the fundamental building blocks of all terpenoids. medcraveonline.com Plants utilize two distinct pathways for their production:

The Mevalonate (MVA) Pathway: Primarily operating in the cytoplasm, this pathway synthesizes IPP from acetyl-CoA. cas.cnyoutube.com

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway produces both IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde 3-phosphate. cas.cn

Through the action of prenyltransferase enzymes, three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 20-carbon (C20) molecule, geranylgeranyl pyrophosphate (GGPP), the direct precursor to the diterpenoid class. taylorandfrancis.commedcraveonline.com

Following the formation of GGPP, two major classes of enzymes are critical for constructing and decorating the clerodane skeleton of this compound.

Diterpene Synthases (diTPSs): These enzymes are responsible for forging the core carbon skeleton. The biosynthesis involves a paired catalytic action. cas.cnbiorxiv.org

Class II diTPSs: These enzymes initiate the process by catalyzing the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, typically a labdadienyl/copalyl diphosphate (B83284) (CPP). cas.cnnih.gov

Class I diTPSs: This class of enzymes takes the bicyclic intermediate produced by Class II diTPSs and catalyzes further cyclizations and complex rearrangements to generate the diverse array of diterpene scaffolds, including the clerodane backbone. cas.cnnih.gov

Cytochrome P450 Monooxygenases (CYP450s): After the diterpene scaffold is formed, it is exported from the plastids and undergoes extensive oxidative functionalization by CYP450 enzymes. biorxiv.orgnih.gov These "tailoring" enzymes are responsible for the high degree of chemical diversity among diterpenoids. For furanoditerpenoids like this compound, specific CYP450s catalyze the hydroxylation, carboxylation, and lactonization steps, as well as the critical formation of the furan ring, which defines the compound class. nih.gov

Table 1: Key Enzyme Families in this compound Biosynthesis

| Enzyme Class | Precursor(s) | Product(s) | Role in this compound Biosynthesis |

|---|---|---|---|

| Prenyltransferase | IPP, DMAPP | GGPP | Formation of the C20 universal diterpene precursor. |

| Class II Diterpene Synthase (diTPS) | GGPP | Labdadienyl/Copalyl Diphosphate | Initial cyclization of the linear precursor. |

| Class I Diterpene Synthase (diTPS) | Labdadienyl/Copalyl Diphosphate | Clerodane skeleton | Skeletal rearrangement and formation of the core clerodane backbone. |

| Cytochrome P450 Monooxygenases (CYP450s) | Clerodane skeleton | This compound | Oxidative modifications, including furan ring and lactone formation. |

This compound within the Broader Furanoditerpene Biosynthetic Context

This compound is a member of the vast and structurally diverse clerodane diterpenoid family, which comprises over 7,000 distinct compounds. researchgate.net This family is characterized by a decalin core and a side chain at the C-9 position. nih.govmdpi.com The clerodane group is further subdivided based on the stereochemistry at the A/B ring junction (cis or trans) and the absolute configuration of the chiral centers, with this compound being classified as a cis-fused neo-clerodane. wikipedia.orgrsc.orgnih.gov

The biosynthesis of such a large number of related compounds from a common precursor highlights the modularity and evolutionary divergence of plant specialized metabolism. nih.gov In plants like Tinospora cordifolia, the biosynthetic pathways are highly branched. nih.govcabidigitallibrary.orgijfmr.com The central clerodane precursor can be shunted down various enzymatic routes, each orchestrated by a specific set of tailoring enzymes like CYP450s. This results in the co-occurrence of this compound with its C-8 epimer, columbin, as well as other diterpenoids and even different classes of compounds like benzylisoquinoline alkaloids. kyoto-u.ac.jpresearchgate.net This metabolic networking allows the plant to produce a complex chemical arsenal (B13267) from a limited set of precursor molecules and enzyme families.

Metabolic Fate and Transformations in Biological Systems (Excluding Human Clinical Metabolism)

The metabolic fate of this compound in biological systems, such as within the plant itself or in the presence of microorganisms, is not extensively detailed in the literature. However, based on the known metabolism of other diterpenoids and secondary metabolites, likely transformation pathways can be proposed.

Within the plant, this compound may represent a final, stable metabolic end-product, or it could serve as an intermediate for further structural diversification. mdpi.com A common metabolic transformation for plant secondary metabolites is glycosylation, where glycosyltransferase enzymes attach sugar moieties to the core structure. nih.gov This process can alter the compound's solubility, stability, and biological activity. The isolation of diterpenoid glycosides from Tinospora species suggests that this compound could potentially undergo such modifications. researchgate.netunica.it

In the broader environment, plant-derived compounds like this compound are subject to biotransformation by microorganisms in the soil or by endophytic microbes living within the plant tissues. plos.orgnih.gov Microbial metabolism is a key process in the degradation and turnover of natural products. mdpi.com Enzymes from bacteria and fungi can catalyze a range of reactions, including hydroxylation, dehydration, reduction of double bonds, and hydrolysis of ester or lactone groups. mdpi.com Studies on the biotransformation of other complex diterpenes have shown that microbial cultures can produce a variety of hydroxylated, deacylated, or rearranged metabolites. mdpi.com Therefore, it is plausible that this compound, when exposed to such biological systems, is converted into a series of related metabolic derivatives.

In Vitro and Pre Clinical Biological Activities of Isocolumbin

Anti-inflammatory Modulations

Isocolumbin has demonstrated notable anti-inflammatory effects in various experimental models. targetmol.comchemfaces.com These activities are attributed to its ability to modulate key cellular and molecular pathways involved in the inflammatory response.

Cellular and Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound are linked to its influence on several critical components of the inflammatory cascade. Research indicates that this compound can inhibit the nuclear factor-kappa B (NF-κB) pathway, a crucial signaling pathway that regulates the expression of pro-inflammatory genes. iaimjournal.comfrontiersin.orgjournaltocs.ac.uk By doing so, this compound can suppress the production of various inflammatory mediators.

Key mechanisms of this compound's anti-inflammatory action include:

Inhibition of Pro-inflammatory Cytokines: Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). ijrap.netnih.govfrontiersin.org These cytokines play a central role in initiating and amplifying the inflammatory response.

Modulation of Inflammatory Enzymes: While some related compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, the specific action of this compound on these enzymes requires further detailed investigation. researchgate.net

Regulation of Signaling Pathways: this compound is predicted to inhibit inflammation by targeting key proteins in inflammatory pathways such as the Toll-like receptor (TLR), mitogen-activated protein kinase (MAPK), and NF-κB pathways. dergipark.org.tr Molecular docking studies suggest a strong binding affinity of this compound to proteins like IKBKB, a key component in the NF-κB pathway. dergipark.org.tr

Table 1: Summary of this compound's Anti-inflammatory Mechanisms

| Mechanism | Target | Effect | References |

|---|---|---|---|

| Cytokine Inhibition | TNF-α, IL-6, IL-1β | Reduction in pro-inflammatory cytokine levels | ijrap.netnih.govfrontiersin.org |

| Signaling Pathway Modulation | NF-κB, MAPK, TLR | Inhibition of key inflammatory signaling pathways | iaimjournal.comfrontiersin.orgjournaltocs.ac.ukdergipark.org.tr |

Pre-clinical in vivo Animal Models of Inflammation

The anti-inflammatory potential of this compound has been evaluated in pre-clinical animal models. chemfaces.comsciensage.inforesearchgate.net In a study utilizing the carrageenan-induced hind paw edema model in rats, a common method for assessing acute inflammation, a methanol (B129727) extract containing this compound demonstrated significant anti-inflammatory activity. chemfaces.com While this extract also contained other compounds, these findings support the potential of this compound as an anti-inflammatory agent. Further studies using purified this compound are necessary to conclusively determine its in vivo efficacy.

Antimicrobial Efficacy

This compound has been reported to possess antimicrobial properties, showing activity against both bacteria and fungi. targetmol.comchemfaces.comresearchgate.net

Antibacterial Activity (Gram-positive and Gram-negative)

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. iosrjournals.orgnjesr.comijcrt.org The structure of the bacterial cell wall is a key determinant of susceptibility. Gram-positive bacteria, with a more accessible peptidoglycan layer, are often more susceptible to certain antimicrobial compounds. mdpi.com Conversely, the complex outer membrane of Gram-negative bacteria can present a barrier to some agents. mdpi.commdpi.com Reports indicate that this compound is among the phytochemicals contributing to the antibacterial activity of plant extracts against various pathogenic microbes. researchgate.net

Antifungal Activity

In addition to its antibacterial effects, this compound has also been cited for its antifungal activity. researchgate.net Plant extracts containing this compound have shown efficacy against various fungal species. nih.gov For instance, aqueous extracts of plants containing this compound have demonstrated potent activity against fungi such as Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger. nih.gov

Proposed Mechanisms of Microbial Inhibition

The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation. However, based on the general mechanisms of similar natural compounds, several possibilities can be proposed. These potential mechanisms often involve the disruption of microbial cell integrity or key cellular processes. nih.gov

Potential mechanisms of microbial inhibition by this compound may include:

Cell Membrane Disruption: Many antimicrobial compounds act by compromising the bacterial or fungal cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.comnih.gov

Enzyme Inhibition: this compound may inhibit essential microbial enzymes involved in critical metabolic pathways, thereby hindering growth and proliferation. mdpi.com

Inhibition of Nucleic Acid Synthesis: Some antimicrobial agents interfere with the synthesis of DNA or RNA, which is vital for microbial replication. openstax.org

Table 2: Antimicrobial Spectrum of this compound

| Microbial Type | Activity | References |

|---|---|---|

| Gram-positive Bacteria | Inhibitory | iosrjournals.orgnjesr.comijcrt.orgresearchgate.net |

| Gram-negative Bacteria | Inhibitory | iosrjournals.orgnjesr.comijcrt.orgresearchgate.net |

| Fungi | Inhibitory | researchgate.netnih.gov |

Antiviral Properties and Interactions

In silico molecular docking studies have been employed to investigate the potential of this compound as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. These computational methods predict the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target, like a viral protein. cabidigitallibrary.org Key viral proteins essential for the replication and entry of SARS-CoV-2 into host cells have been the focus of these investigations. scitechnol.comscielo.org.comdpi.com

Research exploring phytochemicals from Tinospora cordifolia identified this compound as a compound with promising binding affinities against several critical SARS-CoV-2 targets. researchgate.net The main targets evaluated included the surface glycoprotein (B1211001) (Spike protein), the receptor-binding domain (RBD), RNA-dependent RNA polymerase (RdRp), and the main protease (Mpro). researchgate.netencyclopedia.pub These proteins are crucial for the viral life cycle, making them prime targets for potential inhibitors. scitechnol.com

A specific study analyzed the binding affinity of this compound against four SARS-CoV-2 proteins and found notable interactions. researchgate.net this compound, along with berberine, demonstrated optimal binding affinity against the SARS-CoV-2 surface glycoprotein (PDB ID: 6VSB) and the RNA polymerase (PDB ID: 6M71). researchgate.net Furthermore, it showed one of the best binding affinities against the main protease (PDB ID: 6Y84), comparable to other compounds like berberine, magnoflorine, and tinocordiside. researchgate.net It also exhibited a strong binding affinity for the receptor-binding domain (PDB ID: 6M0J). researchgate.net These findings suggest that this compound may interfere with multiple aspects of the viral machinery, from host cell binding to replication.

Table 1: In Silico Docking of this compound against SARS-CoV-2 Targets

| Viral Target | Protein Data Bank (PDB) ID | Binding Affinity (kcal/mol) | Key Finding |

|---|---|---|---|

| Surface Glycoprotein | 6VSB | Optimal | This compound and Berberine showed the best binding affinity. researchgate.net |

| Receptor Binding Domain | 6M0J | Better | This compound, Berberine, and Tinocordiside had superior binding affinity. researchgate.net |

| RNA Polymerase | 6M71 | Optimal | This compound and Berberine showed the best binding affinity. researchgate.net |

This table is generated based on data from a molecular docking study. researchgate.net

Following promising in silico predictions, the next step in drug discovery is typically validation through in vitro antiviral assays. researchgate.net These laboratory-based tests use cell cultures to evaluate a compound's actual ability to inhibit viral replication and activity. usu.eduresearchgate.net Common methods include plaque reduction assays, which measure the reduction in virus-induced cell destruction, and virus yield reduction assays, which quantify the amount of new virus produced in the presence of the test compound. usu.edubioline.org.br Cellular models, such as Vero E6 cells or human lung carcinoma A549 cells, are routinely used to study the effects of potential antiviral agents against viruses like SARS-CoV-2. researchgate.net

While computational studies highlight the potential of this compound, specific in vitro studies focusing on the antiviral efficacy of the isolated compound were not detailed in the reviewed literature. Such experimental validation is crucial to confirm the predictions of molecular docking and to understand the compound's mechanism of action in a biological system. mdpi.com

Anticancer/Cytotoxic Investigations

This compound has been investigated for its potential anticancer properties, with a focus on its cytotoxic effects against breast cancer cell lines. The MDA-MB-231 cell line, a model for triple-negative breast cancer, is frequently used in such studies. nih.govnih.govphypha.ir

Research on extracts from Tinospora cordifolia, a plant known to contain this compound, has demonstrated anticancer activity. researchgate.net A 50% methanolic extract of the plant's stem showed significant anticancer effects against the MDA-MB-231 human breast cancer cell line in vitro, causing a decrease in cell viability and affecting cell morphology. researchgate.net Similarly, a chloroform (B151607) fraction of Tinospora cordifolia was found to inhibit the growth of both MDA-MB-231 and MCF-7 breast cancer cells. researchgate.net While these results are promising, they are based on plant extracts which contain a mixture of compounds. Further studies on isolated this compound are needed to determine its specific contribution to this observed cytotoxicity.

Complementing in vitro studies, in silico docking has been used to explore the interaction of this compound with protein receptors that are critically involved in cancer development, particularly breast cancer. nih.gov One such target is the Breast Cancer gene 2 (BRCA2) protein, which is involved in DNA repair; mutations in this gene are linked to an increased risk of breast cancer. biointerfaceresearch.comresearchgate.net

Molecular docking analyses have identified this compound as a potent ligand for the BRCA2 receptor. biointerfaceresearch.comresearchgate.net In a virtual screening of 63 phytochemicals from five different medicinal plants, this compound was found to possess the maximum negative binding energy against the BRCA2 receptor (PDB ID: 3EU7), indicating a strong and stable interaction. cabidigitallibrary.orgresearchgate.net The interaction primarily involves pi-alkyl bonds with key amino acid residues, notably PHE1071, which is considered an important residue for interaction within the BRCA2 protein. researchgate.net

Other computational studies have also highlighted this compound as a potential lead compound against different breast cancer-associated receptors, including HER4/ErbB4 kinase and Estrogen Receptor α (ERα). nih.gov

Table 2: In Silico Docking of this compound with Cancer-Related Receptors

| Receptor Target | PDB ID | Key Finding |

|---|---|---|

| Breast Cancer gene 2 (BRCA2) | 3EU7 | Possesses maximum negative binding energy compared to other screened phytochemicals. biointerfaceresearch.comresearchgate.net |

| HER4/ErbB4 Kinase | Not Specified | Identified as a potential lead compound. nih.gov |

This table is generated based on data from in silico docking studies. nih.govbiointerfaceresearch.comresearchgate.net

Anti-diabetic and Hypoglycemic Potential

This compound is among several phytoconstituents from the plant Tinospora cordifolia that have been reported to possess anti-diabetic properties. researchgate.netiosrjournals.org This plant has been recognized for its potential to manage diabetes through various mechanisms, including mitigating oxidative stress, promoting insulin (B600854) secretion, and regulating glucose metabolism. amazonaws.com

Studies have identified a range of bioactive compounds in Tinospora cordifolia stems and roots, including tinosporin, palmatine, cordioside, β-sitosterol, and this compound, which are collectively reported to have antidiabetic, antihyperlipidemic, and antioxidant activities. researchgate.net The presence of this compound in a plant with demonstrated anti-diabetic effects suggests its potential role in contributing to these properties. scholarsresearchlibrary.com Research on leaf extracts of Tinospora cordifolia has shown an ability to increase glucose uptake in rat L6 myotubes, further supporting its potential as an antihyperglycemic agent. scholarsresearchlibrary.com However, research focusing specifically on the hypoglycemic activity of isolated this compound is required to fully elucidate its role and mechanism of action in diabetes management.

In silico Interactions with Metabolic Pathway Enzymes (e.g., Pancreatic α-amylase, α-glucosidase)

In silico studies, which use computer simulations to predict interactions between molecules, have highlighted the potential of this compound to interact with key enzymes involved in carbohydrate metabolism. These studies are crucial for identifying potential therapeutic agents for conditions like diabetes.

Molecular docking analyses have shown that this compound has a significant binding affinity for both pancreatic α-amylase and α-glucosidase. researchgate.netdoi.org One study reported binding affinities of -9.6 kcal/mol for α-amylase and -9.0 kcal/mol for α-glucosidase. researchgate.netnih.gov This strong binding suggests that this compound may inhibit the activity of these enzymes. researchgate.net By inhibiting α-amylase and α-glucosidase, the breakdown of complex carbohydrates into simple sugars is slowed, which can help in managing post-meal blood glucose spikes. mdpi.com

Further computational screening of numerous phytochemicals identified this compound as a promising candidate for inhibiting α-amylase. nih.gov Molecular dynamics simulations have also been used to confirm the stability of the complex formed between this compound and α-amylase, supporting its potential as an inhibitor. nih.govmdpi.com The interaction is facilitated by hydrogen bonds and hydrophobic interactions within the active site of the enzyme. researchgate.net

These computational findings suggest that this compound could be a valuable natural compound for the management of hyperglycemia by targeting key digestive enzymes. researchgate.netmdpi.com

Table 1: In silico Interaction of this compound with Metabolic Enzymes

| Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Pancreatic α-amylase | -9.6 | researchgate.netnih.gov |

Molecular Docking with Metabolic Receptors (e.g., Adiponectin, PPAR-γ)

Molecular docking studies have also explored the interaction of this compound with important metabolic receptors, such as adiponectin and peroxisome proliferator-activated receptor-gamma (PPAR-γ), which are key targets in the treatment of metabolic disorders like diabetes and obesity. researchgate.netnih.gov

One study revealed that this compound exhibits a strong binding affinity for both adiponectin and PPAR-γ. researchgate.netnih.gov The binding energy with adiponectin was reported to be -9.0 kcal/mol. researchgate.netnih.govnih.gov For PPAR-γ, this compound, in conjunction with β-sitosterol, demonstrated a high binding affinity with a binding energy of -10.1 kcal/mol. researchgate.netnih.govnih.gov This interaction with PPAR-γ involved a hydrogen bond with the amino acid residue ARG288. nih.gov

PPAR-γ is a well-established target for insulin-sensitizing drugs. semanticscholar.org The strong interaction of this compound with this receptor suggests that it may act as a PPAR-γ agonist, potentially improving insulin sensitivity. nih.govsemanticscholar.org Similarly, adiponectin is a hormone that plays a crucial role in regulating glucose levels and fatty acid breakdown. By binding to the adiponectin receptor, this compound may mimic the effects of adiponectin, contributing to its potential anti-diabetic properties. researchgate.netcnr.it

The ability of this compound to interact with multiple metabolic targets, as suggested by these in silico studies, highlights its potential as a multi-target agent for managing metabolic diseases. researchgate.netnih.gov

Table 2: Molecular Docking of this compound with Metabolic Receptors

| Receptor | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| Adiponectin | -9.0 | Not specified | researchgate.netnih.govnih.gov |

In vitro and Animal Model Studies of Glucose Regulation

While direct in vitro and animal studies focusing solely on this compound for glucose regulation are limited, research on plant extracts containing this compound provides valuable insights. Tinospora cordifolia, a plant known to contain this compound, has been traditionally used for its anti-diabetic properties. nih.govnih.govijprs.com

Studies on extracts of Tinospora cordifolia have demonstrated their ability to regulate blood glucose levels. nih.gov These extracts have been shown to inhibit gluconeogenesis (the production of glucose in the liver) and glycogenolysis (the breakdown of glycogen (B147801) into glucose). doi.org Furthermore, they have been observed to stimulate insulin secretion, which is crucial for glucose uptake by cells. doi.orgresearchgate.net The anti-diabetic effects of these extracts are also attributed to their ability to reduce oxidative stress. doi.org

An isoquinoline (B145761) alkaloid-rich fraction from Tinospora cordifolia, which includes compounds structurally related to this compound, has shown both insulin-mimicking and insulin-releasing effects in in vitro and in vivo models. nih.govresearchgate.net This fraction was found to decrease gluconeogenesis in rat hepatocytes and stimulate insulin secretion from a rat pancreatic β-cell line. researchgate.net In animal studies, oral administration of this fraction significantly lowered fasting blood glucose and suppressed the rise in blood glucose after a glucose challenge in normal rats. researchgate.net This was accompanied by an increase in serum insulin levels. researchgate.net

While these studies focus on extracts, the presence of this compound in these plants suggests it may contribute to the observed anti-diabetic effects. ijapr.in

Immunomodulatory Effects

Modulation of Immune Cell Function (e.g., Macrophage Activation, Cytokine Production)

This compound is among the bioactive compounds found in plants like Tinospora cordifolia that are recognized for their immunomodulatory properties. nih.govmedwinpublishers.comhumanjournals.com These compounds can influence the function of various immune cells, including macrophages, and modulate the production of cytokines, which are key signaling molecules in the immune system. nih.govsaspublishers.com

Extracts of Tinospora cordifolia have been shown to enhance macrophage activation. ipinnovative.comresearchgate.net This includes stimulating phagocytosis, the process by which macrophages engulf and destroy pathogens. ipinnovative.com Activated macrophages also play a crucial role in initiating and shaping the adaptive immune response. researchgate.net

Furthermore, these extracts can influence cytokine production. saspublishers.com Depending on the context, they can either enhance or suppress the production of pro-inflammatory and anti-inflammatory cytokines. For instance, some studies report an upregulation of cytokines like IL-6, which is involved in acute inflammatory reactions and the activation of other immune cells. nih.gov Other research indicates that compounds from Tinospora cordifolia can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. dergipark.org.tr This dual activity suggests a balancing or regulatory effect on the immune system. dergipark.org.trmdpi.com

The immunomodulatory effects of plants containing this compound are attributed to a complex interplay of their various bioactive constituents, including alkaloids and glycosides. nih.gov These compounds can act synergistically to modulate immune responses. frontiersin.org

In vitro Immunological Assays

In vitro immunological assays provide a controlled environment to study the specific effects of compounds on immune cells. While studies isolating the effects of pure this compound are not abundant, research on extracts containing this compound offers valuable data.

Aqueous extracts of Tinospora cordifolia, which contains this compound, have been shown to influence cytokine production, mitogenicity (the ability to induce cell division in lymphocytes), and the stimulation and activation of immune effector cells in in vitro settings. nih.govsaspublishers.com These extracts have been found to stimulate splenocytes and macrophages, indicating a potential for enhancing cell-mediated immunity. nih.gov

One of the key mechanisms of immunomodulation observed in vitro is the activation of macrophages. researchgate.net Treatment of macrophage cell lines with Tinospora cordifolia extracts has been shown to enhance the secretion of lysosomal enzymes, which are important for killing microbes. ipinnovative.com Furthermore, these extracts can boost the production of nitric oxide by macrophages, a key molecule in the regulation of the immune response and a potent microbicidal agent. ipinnovative.com

Polysaccharides from Tinospora cordifolia have been found to activate the immune system through macrophage activation via the TLR4 signaling pathway, leading to increased cytokine production. mdpi.com These polysaccharides also stimulated humoral immunity by increasing the number of antibody-producing cells. mdpi.com While not directly focused on this compound, these findings highlight the immunomodulatory potential of the plant source of this compound.

Other Reported Biological Activities (e.g., Anthelmintic, Neuroprotective)

Beyond its metabolic and immunomodulatory effects, this compound has been investigated for other potential biological activities.

Neuroprotective Activity: Molecular docking studies have suggested that this compound may have neuroprotective potential. One study explored the inhibitory potential of a related compound, columbin (B190815), against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net The study found that columbin exhibited good inhibitory effects on AChE. researchgate.net Given the structural similarity, it is plausible that this compound could have similar properties, although direct studies are needed.

Anthelmintic Activity: There is limited direct evidence for the anthelmintic (anti-parasitic worm) activity of this compound. However, the broader context of drug discovery from natural products suggests that compounds with diverse biological activities, such as anti-inflammatory and free-radical scavenging properties, are of interest for developing new treatments for parasitic infections. researchgate.net

Mechanistic Investigations of Isocolumbin S Biological Actions

Receptor Binding Studies

While specific receptor binding assays for isocolumbin with neurotransmitter receptors such as the Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors are not extensively documented in the available literature, computational studies have provided insight into its interaction with other significant receptors.

Notably, in silico analyses have investigated the binding affinity of this compound with Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. nih.govnih.gov These studies identified this compound as a potential ligand for PPAR-γ. Molecular docking simulations predicted a strong binding affinity, with a binding energy of -10.1 kcal/mol. The interaction is stabilized by a hydrogen bond formed between the compound and the amino acid residue ARG288 of the receptor. This suggests that this compound may act as a PPAR-γ receptor agonist, a hypothesis that warrants further investigation through experimental validation.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in cellular differentiation and metabolism. wikipedia.org As heterodimers with retinoid X receptors (RXRs), they bind to specific DNA sequences to control gene expression. mdpi.com The potential interaction of this compound with PPAR-γ highlights a possible mechanism for its observed effects on metabolic pathways.

Enzyme Inhibition Kinetics and Characterization

This compound has been identified as an inhibitor of key metabolic enzymes, particularly those involved in carbohydrate digestion. In silico studies have demonstrated its potential to inhibit pancreatic α-amylase and α-glucosidase, enzymes crucial for breaking down complex carbohydrates into absorbable simple sugars. frontiersin.orgmdpi.com Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia.

The characterization of enzyme inhibition involves determining kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). pharmaguideline.comsigmaaldrich.com Different types of inhibition—competitive, non-competitive, and uncompetitive—produce distinct changes in these parameters, which can be visualized using Lineweaver-Burk plots. khanacademy.orglibretexts.org

Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, reducing the efficiency of the enzyme. This decreases Vmax, while Km remains the same. pharmaguideline.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km. khanacademy.orglibretexts.org

In silico studies predict that this compound has a high binding affinity for both pancreatic α-amylase (-9.6 kcal/mol) and α-glucosidase (-9.0 kcal/mol). While detailed kinetic studies specifying the exact mode of inhibition for this compound are emerging, the related compound columbin (B190815) has been shown to be a competitive inhibitor of acetylcholinesterase (AChE). ajol.info This suggests that this compound may follow a similar mechanism with its target enzymes, though further experimental validation is required to confirm the precise kinetics. nih.govnih.govnih.gov

| Enzyme Target | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |

|---|---|---|

| Pancreatic α-Amylase | -9.6 | Diabetes/Obesity |

| α-Glucosidase | -9.0 | Diabetes |

Elucidation of Signaling Pathway Modulations

Cellular signaling pathways are complex networks that govern fundamental cellular activities such as proliferation, differentiation, and apoptosis. mdpi.com Natural products often exert their biological effects by modulating these pathways. nih.govnih.gov Computational studies suggest that this compound may interact with key proteins in critical signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway and the PI3K/Akt pathway.

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is involved in cellular responses to stress, inflammation, and apoptosis. scbt.comnih.gov Molecular docking studies have shown that this compound has a potential binding affinity for JNK1. This interaction suggests that this compound could modulate JNK signaling, potentially influencing processes like cell proliferation and death, which are often dysregulated in various diseases. nih.gov

The PI3K/Akt pathway is another crucial signaling cascade that regulates cell survival, growth, and metabolism. nih.govmdpi.com Dysregulation of this pathway is a common feature in many cancers. nih.gov While direct experimental evidence for this compound's effect on the PI3K/Akt pathway is limited, its predicted interactions with upstream or downstream components of related metabolic and stress-response pathways indicate a potential for cross-talk and indirect modulation. The predicted agonism at the PPAR-γ receptor, for instance, can influence metabolic signaling that intersects with PI3K/Akt activity. Further research is needed to experimentally validate these predicted modulatory effects and elucidate the precise molecular mechanisms involved.

Molecular Modeling and Dynamics Simulations of Ligand-Target Interactions

Molecular modeling and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. These in silico methods provide valuable insights into binding affinities and the specific molecular interactions that stabilize the ligand-target complex.

Several studies have employed molecular docking to investigate the binding modes of this compound and its close structural isomer, columbin, with various protein targets. These simulations have consistently shown favorable binding energies, suggesting stable interactions.

PPAR-γ: this compound demonstrated a high binding affinity (-10.1 kcal/mol) with the PPAR-γ receptor (PDB: 4CI5), forming a key hydrogen bond with the residue ARG288.

Metabolic Enzymes: this compound showed strong binding to pancreatic α-amylase (PDB: 1B2Y; -9.6 kcal/mol) and α-glucosidase (PDB: 3TOP; -9.0 kcal/mol).

Other Targets: The compound also exhibited potential interactions with adiponectin (PDB: 4DOU; -9.0 kcal/mol) and JNK1 (PDB: 3ELJ).

Columbin and AChE: A study on the closely related isomer, columbin, revealed its interaction with acetylcholinesterase (AChE) from Tetronarce californica (PDB: 10CE). The docking analysis showed hydrophobic interactions with ASP 72, TRP 84A, and Phe 330A, along with a hydrogen bond to GLU199. ajol.info

These computational predictions are crucial for identifying potential biological targets and understanding the structural basis for this compound's activity. Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more accurate picture of the interaction stability.

| Compound | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| This compound | PPAR-γ | 4CI5 | -10.1 | ARG288 (H-bond) |

| This compound | Pancreatic α-Amylase | 1B2Y | -9.6 | Not specified |

| This compound | α-Glucosidase | 3TOP | -9.0 | Not specified |

| This compound | Adiponectin | 4DOU | -9.0 | Not specified |

| Columbin | Acetylcholinesterase (AChE) | 10CE | -7.1371 | ASP 72, TRP 84A, Phe 330A (hydrophobic); GLU199 (H-bond) |

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov These studies guide the design of new, more potent, and selective analogues. nih.gov

While specific studies on the design and synthesis of this compound derivatives are limited, research on the closely related furanolactone diterpene, columbin, provides valuable insights. nih.gov The structural similarity between columbin and the known kappa-opioid receptor (KOR) agonist salvinorin A prompted the design and synthesis of columbin analogues to explore their KOR activity. nih.gov

General synthetic strategies for modifying natural scaffolds like isocoumarins often involve targeting reactive functional groups to create a library of new compounds. nih.govnih.govmdpi.comrsc.orgrsc.orgmdpi.com For a molecule like this compound, potential modifications could include esterification or etherification of the hydroxyl group, modification of the lactone rings, or alterations to the furan (B31954) moiety. These synthetic efforts aim to produce derivatives with varied physicochemical properties to probe their interaction with biological targets. nih.gov

The evaluation of synthesized analogues is crucial for establishing SAR. mdpi.comrsc.orgmdpi.com In the case of the columbin derivatives, their KOR activity was investigated in vitro using an assay that measures the inhibition of forskolin-induced cAMP accumulation. nih.gov The results showed that while some derivatives exhibited slight improvements in KOR activity compared to the parent compound, columbin, none were potent KOR ligands. nih.gov This indicates that despite the structural similarities to salvinorin A, the columbin scaffold may not be optimal for strong KOR agonism.

Such studies are critical for defining the pharmacophore—the essential structural features required for biological activity. For example, SAR studies on other coumarin derivatives have shown that the type and position of substituents on the coumarin ring are critical for their antibacterial activity. mdpi.com Similar systematic evaluation of this compound derivatives would be necessary to understand the structural requirements for its activity against its identified targets, such as PPAR-γ and metabolic enzymes. nih.gov

Computational Approaches to SAR (e.g., QSAR, Molecular Modeling)

Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in the investigation of the biological activities of natural products like this compound. These in silico techniques provide valuable insights into the molecular interactions between this compound and its biological targets, helping to elucidate its mechanism of action and guide the design of new, more potent analogues.

Molecular docking studies have been instrumental in identifying potential protein targets for this compound and predicting its binding affinity. For instance, a notable in silico analysis investigated the interaction of this compound with several key proteins implicated in diabetes and obesity. This study revealed that this compound exhibits a high binding affinity for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a crucial regulator of glucose and lipid metabolism. The docking analysis predicted a binding energy of -10.1 kcal/mol, indicating a strong and favorable interaction. This binding is stabilized by a hydrogen bond formed between this compound and the amino acid residue ARG288 of PPAR-γ. nih.gov

Furthermore, the same study demonstrated this compound's potential to inhibit key digestive enzymes involved in carbohydrate metabolism. It showed the highest binding affinity for pancreatic α-amylase and α-glucosidase among the studied phytochemicals from Tinospora cordifolia. nih.gov The strong interactions with these enzymes suggest a potential mechanism for this compound's observed anti-diabetic properties. Another study focusing on key targets of the SARS-CoV-2 virus also highlighted the potential of this compound, which, along with other compounds from Tinospora cordifolia, showed high binding efficacy against the virus's main protease (6Y84) and surface glycoprotein (B1211001) (6VSB), with a predicted IC50 value of less than 1µM for both targets. bemsreports.org

While specific QSAR models exclusively for this compound are not extensively documented in the current literature, broader QSAR studies on the clerodane diterpenoid class of compounds, to which this compound belongs, have been conducted. These studies aim to establish a mathematical relationship between the structural features of clerodane diterpenoids and their cytotoxic or antitumoral activities. researchgate.net Such models typically use a variety of molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with biological activity. The insights gained from these general clerodane QSAR models can be cautiously extrapolated to understand the structural requirements for this compound's activity and to predict the potency of its derivatives.

The following table summarizes the key findings from molecular docking studies involving this compound:

| Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Effect |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | -10.1 | ARG288 (Hydrogen Bond) | Regulation of glucose and lipid metabolism |

| Pancreatic α-amylase | High Binding Affinity | Not specified | Inhibition of carbohydrate digestion |

| α-glucosidase | High Binding Affinity | Not specified | Inhibition of carbohydrate digestion |

| SARS-CoV-2 Main Protease (6Y84) | High Binding Efficacy (IC50 < 1µM) | Not specified | Antiviral |

| SARS-CoV-2 Surface Glycoprotein (6VSB) | High Binding Efficacy (IC50 < 1µM) | Not specified | Antiviral |

Relationship between Structural Features and Biological Potency/Selectivity

The furan ring is a common motif in many biologically active natural products and is considered a significant contributor to the activity of clerodane diterpenes. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with amino acid residues in the active sites of target proteins. ijabbr.comorientjchem.org The presence and position of the furan ring can significantly impact the binding affinity and selectivity of the molecule. For instance, in many furan-containing compounds, substitutions at the 2- and 5-positions of the furan ring are crucial for their biological effects. orientjchem.org

The lactone rings present in the this compound structure are also critical for its biological activity. Lactones, being cyclic esters, are susceptible to nucleophilic attack, which can lead to covalent modification of target proteins, a mechanism observed for some bioactive lactones. nih.gov The α,β-unsaturated γ-lactone moiety, in particular, is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine in proteins, leading to irreversible inhibition. nih.gov The presence of these reactive functionalities can contribute to the cytotoxic and other biological effects of this compound. Structure-activity relationship studies on other natural lactones have demonstrated that the integrity of the lactone ring is often essential for maintaining biological potency. nih.govmdpi.commdpi.com

Analytical Methods for Isocolumbin Detection and Quantification

Chromatographic Quantification in Complex Matrices (e.g., Plant Extracts, Biological Samples)

Chromatography is the cornerstone for the separation and quantification of isocolumbin from intricate mixtures. Techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of furanoditerpenoids like this compound. When coupled with detectors such as Ultraviolet (UV) or Photodiode Array (PDA), HPLC allows for both qualitative and quantitative analysis.

This compound and its diastereomer, columbin (B190815), have been successfully separated and identified in plant extracts, such as from Tinospora sinensis, using HPLC coupled to high-resolution mass spectrometry. mdpi.com These isomers exhibit different retention times and polarity under reversed-phase chromatographic conditions, enabling their distinct quantification. mdpi.com An analytical method developed for the simultaneous quantification of four key compounds in Tinospora species, including the closely related columbin, utilized a reversed-phase C18 column with a water-acetonitrile gradient elution system. This demonstrates the capability of modern HPLC methods to resolve and quantify structurally similar diterpenoids.

The selection of a suitable stationary phase, typically a C18 column, and the optimization of the mobile phase composition are critical for achieving good resolution between this compound, its isomers, and other co-eluting compounds. Detection is often performed at a wavelength where the furanolactone chromophore exhibits maximum absorbance.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and high-throughput alternative for the quantification of phytochemicals in herbal extracts. nih.gov While specific validated methods for this compound are not extensively detailed, methods for its isomer, columbin, have been established and can serve as a basis for this compound analysis. nih.govnih.gov

For instance, a validated HPTLC method for the simultaneous quantification of bioactive markers in Tinospora cordifolia, including columbin, has been reported. nih.gov This method utilizes pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. The separation is achieved using a mobile phase consisting of hexane, chloroform (B151607), methanol (B129727), and formic acid. nih.gov Densitometric scanning is used for quantification; for columbin, detection was performed at 600 nm after derivatization with an anisaldehyde–sulfuric acid reagent to enhance visualization and sensitivity. nih.gov Given the structural similarity between columbin and this compound, these or similar chromatographic conditions are expected to be effective for the separation and quantification of this compound.

Table 7.1: HPTLC Method Parameters for the Related Compound Columbin

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plates | nih.govnih.gov |

| Mobile Phase | Toluene: ethyl acetate: formic acid (7:3:0.5, v/v) | nih.gov |

| Mobile Phase (alternative) | Hexane‒chloroform‒methanol‒formic acid | nih.gov |

| Detection | Densitometric scanning at 520 nm (after derivatization with vanillin-sulphuric acid) | nih.gov |

| Detection (alternative) | Densitometric scanning at 600 nm (after derivatization with anisaldehyde–sulfuric acid) | nih.gov |

| RF Value (Columbin) | 0.86 | nih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, the direct analysis of complex, non-volatile, and thermally labile molecules like this compound by GC presents significant challenges. mdpi.com The high temperatures used in the GC injector port and column can lead to the thermal degradation of such compounds, preventing accurate analysis. au.dk

To overcome these limitations, chemical derivatization is typically required. researchgate.netmdpi.com This process modifies the analyte to increase its volatility and thermal stability. researchgate.net For compounds containing functional groups like hydroxyls and carboxylic acids, a common two-step derivatization process involves methoximation followed by silylation (e.g., using MSTFA). researchgate.net This procedure converts the polar functional groups into less polar, more volatile, and more thermally stable trimethylsilyl (B98337) (TMS) derivatives, making them amenable to GC analysis. nih.gov Therefore, while not a routine method for this compound, a GC-based approach would necessitate the development of a robust derivatization protocol prior to analysis, likely coupled with mass spectrometry (GC-MS) for sensitive detection. nih.gov

Mass Spectrometry for Trace Analysis and Metabolite Profiling

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of compounds in complex mixtures. When hyphenated with chromatographic systems, it provides unparalleled selectivity and sensitivity.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace analysis of this compound in biological and botanical matrices. Its high sensitivity and selectivity allow for the detection and quantification of the compound even at very low concentrations.

High-resolution mass spectrometry has been used to characterize the fragmentation patterns of this compound and its isomer, columbin. mdpi.com In negative ion mode, both compounds yield a deprotonated molecular ion [M-H]⁻ at an m/z of 357.13326. mdpi.com However, their fragmentation patterns in tandem MS (MS/MS) are distinct, allowing for unambiguous identification. A key distinguishing feature for this compound is the generation of a base peak ion at m/z 339, which corresponds to the neutral loss of a water molecule (H₂O). mdpi.com This characteristic fragmentation pathway is crucial for developing highly selective LC-MS/MS methods using modes like multiple reaction monitoring (MRM), which is the gold standard for targeted quantification. nih.gov

As discussed previously, GC-MS analysis of this compound would require a derivatization step to ensure the compound is sufficiently volatile and stable for the technique. researchgate.netnih.gov

Table 7.2: Mass Spectrometry Data for this compound Identification

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | mdpi.com |

| Precursor Ion [M-H]⁻ (m/z) | 357.13326 | mdpi.com |

| Key MS/MS Fragment Ion (m/z) | 339 (Base Peak) | mdpi.com |

| Fragmentation Pathway | Neutral loss of H₂O from the precursor ion | mdpi.com |

Method Validation Parameters (e.g., LOD, LOQ, Precision, Robustness)

Validation of any analytical method is crucial to ensure its reliability, reproducibility, and fitness for its intended purpose. nih.gov The process is guided by the International Conference on Harmonisation (ICH) guidelines and involves assessing several key parameters. nih.govsepscience.com

While a complete validation report specifically for an this compound method is not available in the cited literature, data from a validated HPTLC method for its isomer, columbin, provides a strong reference for the expected performance of a similar analytical procedure. nih.gov

Key validation parameters include:

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. tbzmed.ac.ir It is often determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). sepscience.comtbzmed.ac.ir

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tbzmed.ac.ir The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated as 10σ/S. sepscience.comtbzmed.ac.ir

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

For a validated HPTLC method for columbin, the LOD and LOQ were found to be 53.86 ng/band and 163.21 ng/band, respectively. nih.gov The method demonstrated good precision, with %RSD values within 2%, and high accuracy, with recovery rates between 98.06% and 98.80%. nih.gov It is anticipated that a properly developed and validated method for this compound would yield similarly robust performance characteristics.

Table 7.3: Validation Parameters from a Validated HPTLC Method for the Isomer Columbin

| Parameter | Result for Columbin | Reference |

|---|---|---|

| Linearity Range | 675–1875 ng/band (r² > 0.99) | nih.gov |

| Limit of Detection (LOD) | 53.86 ng/band | nih.gov |

| Limit of Quantification (LOQ) | 163.21 ng/band | nih.gov |

| Precision (%RSD) | < 2% | nih.gov |

| Accuracy (Recovery %) | 98.06% – 98.80% | nih.gov |

Sample Preparation Techniques for Analytical Purity

The preparation of this compound samples to achieve a high degree of analytical purity is a critical prerequisite for accurate detection and quantification. This process involves a multi-step strategy designed to isolate the target compound from complex natural matrices, typically plant material, and remove impurities. rroij.com The primary goal is to obtain a purified sample suitable for subsequent analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC). nih.gov The workflow generally encompasses initial extraction followed by several stages of chromatographic purification and final crystallization. rroij.comgoogle.com

Initial Extraction from Plant Material

The first step in isolating this compound involves extracting the compound from its natural source, such as the roots or stems of plants from the Tinospora genus. nih.govgoogle.com Solvent extraction is a conventional and widely used method. rroij.com Modern techniques like supercritical fluid extraction (SFE) have been developed for more efficient and environmentally friendly extraction. rroij.commdpi.com

One patented method for the extraction of the closely related isomer, columbin, which is often co-isolated with this compound, employs a combination of supercritical CO2 extraction and subsequent purification steps. google.com In this process, powdered plant material is subjected to extraction using supercritical CO2 as the medium, with an organic solvent such as acetone, ethanol, or methanol acting as an entrainer to enhance the solubility and extraction efficiency of the target compounds. google.com This technique offers advantages over traditional solvent extraction, including reduced solvent consumption and shorter extraction times. google.commdpi.com

| Parameter | Condition/Value |

|---|---|

| Extracting Medium | Supercritical CO₂ |

| Entrainer | Acetone, Ethanol, or Methanol |

| Extraction Pressure | 15-30 MPa |

| Extraction Temperature | 30-45 °C |

| Extraction Time | 1-4 hours |

| Resolution Pressure | 5-10 MPa |

| Resolution Temperature | 50-60 °C |

Chromatographic Purification

Following extraction, the crude extract contains a mixture of various phytochemicals and requires further purification. rroij.com Chromatography is the most essential and frequently used technique for isolating and purifying natural products like this compound. rroij.comcmfri.org.in A common approach involves multiple chromatographic steps to separate compounds based on their physicochemical properties, such as polarity. cmfri.org.in

Future Research Directions and Translational Perspectives

Discovery of Novel Isocolumbin Analogues from Natural Sources

The search for novel this compound analogues from the natural world is an active area of research. This compound itself is a known constituent of several medicinal plants. uclan.ac.uknih.govresearchgate.netrjptonline.org For instance, it has been isolated from plants of the Tinospora genus, including Tinospora sagittata and Tinospora cordifolia. chemfaces.comresearchgate.netsaspublishers.com Researchers have also identified this compound in Sphenocentrum jollyanum. uclan.ac.ukresearchgate.net

The exploration of these and other plants continues to yield new, structurally related compounds. For example, from the roots of Tinospora sagittata, two new clerodane-based furanoid diterpenoids, tinosagittones A and B, were isolated alongside known compounds like this compound and columbin (B190815). researchgate.net Similarly, a new clerodane furanoditerpene was characterized from Sphenocentrum jollyanum, highlighting the potential for discovering previously unreported analogues. uclan.ac.ukresearchgate.net These discoveries underscore the rich chemical diversity within these plant species and the promise of finding novel this compound-related molecules with potentially unique biological activities.

Rational Design and De Novo Synthesis of Potent this compound-Inspired Compounds

Beyond the discovery of natural analogues, the rational design and de novo synthesis of this compound-inspired compounds present a promising frontier. The core structure of this compound, a furanoditerpenoid, offers a scaffold for synthetic modification. hmdb.ca While specific research on the de novo synthesis of this compound itself is not extensively detailed in the provided results, the broader field of synthesizing complex natural products like furanoditerpenoids is advancing. researchgate.netsemanticscholar.orgrsc.org

The synthesis of related compounds, such as hydroxylated benzofurans, indicates the chemical methodologies available for creating novel structures inspired by this compound. researchgate.net Furthermore, the synthesis of cassane-type furanoditerpenoids demonstrates the feasibility of constructing the core ring systems found in this class of molecules. researchgate.net These synthetic efforts could lead to the creation of a library of this compound-inspired compounds with tailored properties, potentially enhancing their potency and selectivity for specific biological targets.

Advanced Mechanistic Studies using Multi-omics Approaches

To fully understand the biological effects of this compound, researchers are turning to advanced mechanistic studies employing multi-omics approaches. These technologies, including transcriptomics, proteomics, and metabolomics, provide a systems-level view of the molecular changes induced by this compound. mdpi.comnih.gov

For instance, metabolomics studies have been used to identify and quantify this compound in biological samples, which is a foundational step for understanding its metabolic fate. hmdb.camdpi.comhmdb.ca Transcriptomic analysis, such as RNA-seq, can reveal changes in gene expression in response to this compound treatment, offering insights into the cellular pathways it modulates. journaltocs.ac.uk Proteomics can then identify the specific proteins whose expression or activity is altered, providing a more direct link to cellular function. While specific multi-omics studies focused solely on this compound are emerging, the application of these techniques to plant extracts containing this compound demonstrates their potential. nih.govdergipark.org.tr For example, a study on Populus varieties showed changes in the levels of this compound and other metabolites in the rhizosphere, which in turn affected the microbial community. mdpi.com

Development of this compound as a Chemical Probe for Biological Pathways

The unique structure and biological activity of this compound make it a candidate for development as a chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways. In silico studies have predicted that this compound interacts with a variety of protein targets. dergipark.org.tr

Molecular docking studies have suggested that this compound has a high binding affinity for several key proteins. These include the main protease of SARS-CoV-2, which is crucial for viral replication. nih.gov Other predicted targets are involved in inflammation, such as nitric oxide synthase. dergipark.org.tr By identifying the specific molecular targets of this compound, it can be used to selectively modulate the activity of these proteins and thereby probe their role in cellular processes and disease. Further research is needed to validate these predicted interactions and to fully characterize this compound's potential as a chemical probe.

Exploration of Synergistic Effects with Other Phytochemicals

There is growing interest in the potential synergistic effects of this compound when combined with other phytochemicals. Many of the plants from which this compound is isolated contain a complex mixture of bioactive compounds, including other furanoditerpenes like columbin and palmatine, as well as alkaloids and flavonoids. uclan.ac.ukresearchgate.netchemfaces.com

Integration of Computational and Experimental Methodologies in this compound Research

The integration of computational and experimental approaches has become a cornerstone of this compound research, accelerating the pace of discovery. In silico methods, such as molecular docking and molecular dynamics simulations, are being used to predict the biological targets of this compound and to understand its mechanism of action at a molecular level. researchgate.netnih.govcabidigitallibrary.orgajol.info

These computational predictions are then used to guide experimental studies. For example, molecular docking studies have identified this compound as a potential inhibitor of various enzymes, and these predictions can be validated through in vitro enzyme assays. doi.orgabuad.edu.ng This integrated approach has been particularly valuable in identifying potential therapeutic targets for this compound in a range of diseases, including cancer, diabetes, and infectious diseases. biointerfaceresearch.comnih.govnih.gov

Furthermore, computational tools are being used to analyze the large datasets generated by multi-omics studies, helping to identify the key pathways and molecular networks affected by this compound. dergipark.org.tr The combination of "wet lab" and "dry lab" research is proving to be a powerful strategy for unlocking the full therapeutic potential of this promising natural compound.

Q & A

Basic Research Questions

Q. What are the optimal extraction and purification methodologies for isolating isocolumbin from natural sources, and how do solvent polarity and chromatographic conditions influence yield?

- Methodological Guidance : Use a combination of Soxhlet extraction (for preliminary isolation) followed by column chromatography (silica gel or Sephadex LH-20) with gradient elution. Monitor purity via HPLC-PDA (C18 column, acetonitrile/water mobile phase) .

- Key Variables : Solvent systems (e.g., ethanol vs. methanol), temperature (40–60°C), and particle size of raw material. Include yield calculations (w/w%) and purity thresholds (>95% by area under the curve).

Q. How can researchers validate the structural identity of this compound post-isolation, and what spectroscopic techniques are critical for unambiguous characterization?

- Analytical Framework :

- 1D/2D NMR : Confirm stereochemistry via - COSY, HSQC, and HMBC correlations, particularly for the furanolactone ring and adjacent substituents .

- HRMS : Exact mass determination (e.g., [M+H] or [M-H] ions) with <5 ppm error.

- X-ray crystallography (if crystalline): Resolve absolute configuration .

Q. What in vitro bioassay models are most suitable for preliminary screening of this compound’s anti-inflammatory or cytotoxic activity?

- Experimental Design :

- Cell lines : RAW 264.7 macrophages (LPS-induced TNF-α/IL-6 suppression) or MCF-7/A549 for cytotoxicity (MTT assay, IC determination) .

- Controls : Include dexamethasone (anti-inflammatory) and doxorubicin (cytotoxic) as positive controls. Report EC/IC values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacological activity (e.g., pro-apoptotic vs. cytoprotective effects) be systematically resolved across studies?

- Data Contradiction Analysis :

- Dose-response reevaluation : Test a wider concentration range (nM–μM) to identify biphasic effects.

- Cell-context dependency : Compare activity across primary vs. immortalized cells, noting metabolic differences (e.g., CYP450 expression) .

- Mechanistic profiling : Use RNA-seq or phosphoproteomics to map signaling pathways (e.g., NF-κB vs. Nrf2) under varying conditions .

Q. What strategies can mitigate batch-to-batch variability in this compound’s bioactivity, particularly in natural product extracts?

- Quality Control Protocol :

- Standardized sourcing : Use vouchered plant material from herbaria.

- Stability testing : Monitor degradation under light/temperature stress via accelerated stability studies (ICH guidelines) .

- Bioactivity normalization : Express results as % activity relative to a purified this compound reference standard (≥98% purity) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity while addressing species-specific metabolic differences?

- Preclinical Framework :

- Animal models : Rodents (Sprague-Dawley rats) for bioavailability (%F) and tissue distribution (LC-MS/MS quantification). Include both single-dose (acute toxicity) and 28-day repeated-dose studies .

- Interspecies scaling : Use allometric equations to extrapolate human-equivalent doses, accounting for hepatic clearance differences .

Q. What computational approaches are effective for predicting this compound’s molecular targets and structure-activity relationships (SAR)?

- Methodology :

- Molecular docking : Screen against PharmMapper or PDB databases to identify putative targets (e.g., COX-2, PI3K). Validate via SPR (surface plasmon resonance) for binding affinity (K) .

- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO) with observed bioactivity .

Methodological Best Practices

- Reproducibility : Document all protocols using the ARRIVE guidelines for in vivo studies and MIAME standards for omics data .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) .

- Ethical compliance : Obtain IRB/IACUC approvals for biological studies and adhere to Nagoya Protocol for plant material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products